(5-Phenylpyridin-3-yl)boronic acid
Overview
Description
(5-Phenylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C11H10BNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by a phenyl group attached to a pyridine ring, which is further bonded to a boronic acid group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general procedure includes:
Reactants: An aryl halide (such as 5-bromo-3-phenylpyridine) and a boronic acid (such as phenylboronic acid).
Catalyst: Palladium(0) complex, often with a phosphine ligand.
Base: A base such as potassium carbonate or sodium hydroxide.
Solvent: A polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (5-Phenylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.
Oxidation: Converts to phenylpyridine derivatives.
Reduction: Can be reduced to corresponding alcohols or amines.
Substitution: Reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenylpyridine derivatives.
Reduction: Forms alcohols or amines.
Substitution: Generates substituted pyridine derivatives.
Scientific Research Applications
(5-Phenylpyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Acts as a building block for biologically active compounds and enzyme inhibitors.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and antimicrobial agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5-Phenylpyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the transfer of the phenyl group to the aryl halide. This process involves oxidative addition, transmetalation, and reductive elimination steps. In biological systems, the compound can inhibit enzymes by binding to active sites, thereby blocking substrate access.
Comparison with Similar Compounds
(5-Phenylpyridin-3-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic acid: Lacks the pyridine ring, making it less versatile in certain reactions.
Pyridinylboronic acids: Vary in the position of the boronic acid group, affecting their reactivity and applications.
Arylboronic acids: Differ in the aryl group attached to the boronic acid, influencing their chemical behavior.
Biological Activity
(5-Phenylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₂H₁₁BNO₂
- Molecular Weight : Approximately 217.03 g/mol
- CAS Number : 850991-38-7
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activity and influence several biochemical pathways.
1. Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that similar compounds can affect signaling pathways related to cell proliferation and apoptosis.
Table 1: Anticancer Activity of this compound
Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 | 18.76 ± 0.62 | Cytotoxic effect on cancerous cells | |
Various | Not specified | Inhibition of tumor growth pathways |
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli (ATCC 25922) | 6.50 mg/mL |
Staphylococcus aureus | Not specified |
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of this compound on breast cancer cell lines, it was found that the compound significantly inhibited cell proliferation at concentrations as low as 18.76 µM. The mechanism involved apoptosis induction and disruption of metabolic pathways critical for cancer cell survival .
Case Study 2: Antimicrobial Action
A recent investigation into the antimicrobial properties revealed that this compound exhibited substantial activity against E. coli, suggesting its potential use in developing new antibacterial agents . The study emphasized the need for further exploration into its mechanism of action against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of boronic acid derivatives. Modifications on the phenyl or pyridine rings can enhance potency and selectivity towards specific biological targets.
Table 3: Summary of Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Substitution on pyridine | Increased enzyme inhibition |
Alteration of phenyl group | Enhanced cytotoxicity |
Properties
IUPAC Name |
(5-phenylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWWKNZKPWWOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672180 | |
Record name | (5-Phenylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850991-38-7 | |
Record name | (5-Phenylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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